2-[(4-Phenyl-1,3-thiazol-2-yl)methyl]-1,3-thiazol-4-ol
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Overview
Description
2-[(4-Phenyl-1,3-thiazol-2-yl)methyl]-1,3-thiazol-4-ol is a heterocyclic compound featuring a thiazole ring structure. Thiazoles are known for their diverse biological activities and are found in many biologically active molecules
Mechanism of Action
Target of Action
Thiazole derivatives have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These diverse activities suggest that thiazole derivatives may interact with multiple targets in the body.
Mode of Action
Thiazole derivatives have been reported to interact with various targets, leading to different biological outcomes . For instance, some thiazole derivatives bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death .
Biochemical Pathways
Thiazole derivatives have been associated with a variety of biological activities, suggesting that they may influence multiple biochemical pathways .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the compound’s bioavailability and pharmacokinetics.
Result of Action
Thiazole derivatives have been associated with a variety of biological activities, suggesting that they may have multiple effects at the molecular and cellular levels .
Action Environment
The physicochemical properties of thiazole derivatives, such as solubility, may be influenced by environmental conditions, which could in turn affect their biological activity .
Biochemical Analysis
Biochemical Properties
Thiazoles are known to interact with various enzymes, proteins, and other biomolecules . For instance, some thiazole derivatives have been found to exhibit strong antifungal activity and induce oxidative damage . This suggests that 2-[(4-Phenyl-1,3-thiazol-2-yl)methyl]-1,3-thiazol-4-ol might also interact with enzymes and proteins involved in oxidative stress response.
Cellular Effects
Some thiazole derivatives have been shown to increase the reactive oxygen species (ROS) in Candida albicans and elevate the expression of some genes related to anti-oxidative stress response . This suggests that this compound might also influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known that thiazole derivatives can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, some thiazole derivatives have been found to induce high levels of intracellular ROS, resulting in considerable DNA damage .
Temporal Effects in Laboratory Settings
It is known that the effects of thiazole derivatives can change over time in laboratory settings . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, a thiazole derivative similar in structure to this compound was found to significantly increase the survival rate of Galleria mellonella at a dosage of 10 mg/kg . High doses of some thiazole derivatives have been found to cause cancer to develop rapidly in several organs .
Metabolic Pathways
Thiazole derivatives are known to interact with various enzymes or cofactors . This could also include any effects on metabolic flux or metabolite levels.
Transport and Distribution
It is known that thiazole derivatives can interact with various transporters or binding proteins . This could also include any effects on its localization or accumulation.
Subcellular Localization
It is known that thiazole derivatives can be directed to specific compartments or organelles based on their chemical structure .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Phenyl-1,3-thiazol-2-yl)methyl]-1,3-thiazol-4-ol typically involves the reaction of 4-phenyl-1,3-thiazole-2-carbaldehyde with 2-aminothiazole under specific conditions. The reaction is usually carried out in an ethanol solvent with a base catalyst such as piperidine . The mixture is refluxed for several hours, followed by purification through recrystallization.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to reduce production costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Phenyl-1,3-thiazol-2-yl)methyl]-1,3-thiazol-4-ol undergoes various chemical reactions including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the thiazole ring positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products
The major products formed from these reactions include various substituted thiazole derivatives, which can be further utilized in the synthesis of more complex molecules.
Scientific Research Applications
2-[(4-Phenyl-1,3-thiazol-2-yl)methyl]-1,3-thiazol-4-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Industry: Utilized in the development of dyes and chemical reaction accelerators.
Comparison with Similar Compounds
Similar Compounds
2-Phenylthiazole: Known for its antimicrobial properties.
4-Phenyl-1,3-thiazole-2-amine: Investigated for its antifungal activities.
2,4-Disubstituted thiazoles: Exhibiting a range of biological activities including antibacterial and antifungal properties.
Uniqueness
2-[(4-Phenyl-1,3-thiazol-2-yl)methyl]-1,3-thiazol-4-ol is unique due to its dual thiazole rings, which enhance its biological activity and make it a versatile compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential in medicinal chemistry set it apart from other similar compounds.
Properties
IUPAC Name |
2-[(4-phenyl-1,3-thiazol-2-yl)methyl]-1,3-thiazol-4-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2OS2/c16-11-8-18-13(15-11)6-12-14-10(7-17-12)9-4-2-1-3-5-9/h1-5,7-8,16H,6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INERSTGRFNBJNM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)CC3=NC(=CS3)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2OS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.